Benzene-1,2-diylbis(carbamoylbenzene-3,1-diyl) diacetate
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Overview
Description
3-({2-[3-(ACETYLOXY)BENZAMIDO]PHENYL}CARBAMOYL)PHENYL ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including acetyloxy, benzamido, and phenyl acetate, which contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[3-(ACETYLOXY)BENZAMIDO]PHENYL}CARBAMOYL)PHENYL ACETATE typically involves multi-step organic reactions. One common approach is the acylation of 3-aminobenzoic acid derivatives with acetic anhydride, followed by coupling with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps, including recrystallization and chromatography, are essential to obtain high-purity 3-({2-[3-(ACETYLOXY)BENZAMIDO]PHENYL}CARBAMOYL)PHENYL ACETATE suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-({2-[3-(ACETYLOXY)BENZAMIDO]PHENYL}CARBAMOYL)PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or benzamido groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-({2-[3-(ACETYLOXY)BENZAMIDO]PHENYL}CARBAMOYL)PHENYL ACETATE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-({2-[3-(ACETYLOXY)BENZAMIDO]PHENYL}CARBAMOYL)PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(ACETYLOXY)BENZAMIDE
- PHENYL ACETATE
- BENZAMIDO PHENYL ACETATE
Uniqueness
3-({2-[3-(ACETYLOXY)BENZAMIDO]PHENYL}CARBAMOYL)PHENYL ACETATE stands out due to its combination of functional groups, which confer unique reactivity and versatility. This makes it a valuable compound for various synthetic and research applications, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C24H20N2O6 |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
[3-[[2-[(3-acetyloxybenzoyl)amino]phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C24H20N2O6/c1-15(27)31-19-9-5-7-17(13-19)23(29)25-21-11-3-4-12-22(21)26-24(30)18-8-6-10-20(14-18)32-16(2)28/h3-14H,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
GRIHLDVOCZCCSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC(=O)C |
Origin of Product |
United States |
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